molecular formula C12H10BrN5OS B2741449 2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL CAS No. 301860-92-4

2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL

Cat. No.: B2741449
CAS No.: 301860-92-4
M. Wt: 352.21
InChI Key: PCAJUEPABCGDBG-UHFFFAOYSA-N
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Description

2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL is a complex heterocyclic compound that features both imidazo[1,2-a]pyrimidine and pyrimidinone moieties. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5OS/c1-7-5-9(19)17-12(15-7)20-6-8-10(13)18-4-2-3-14-11(18)16-8/h2-5H,6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAJUEPABCGDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=C(N3C=CC=NC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL
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2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL
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2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL
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2-[({3-BROMOIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-6-METHYLPYRIMIDIN-4-OL

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